molecular formula C16H12ClNO5 B6574095 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate CAS No. 1105243-79-5

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate

Cat. No. B6574095
CAS RN: 1105243-79-5
M. Wt: 333.72 g/mol
InChI Key: DBGZFFKVDOCDHK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an oxazole ring, and a chlorophenoxy group. Furan is a heterocyclic compound with a 5-membered aromatic ring. Oxazole is another type of heterocycle which consists of an oxygen and a nitrogen atom in a five-membered ring . The chlorophenoxy group is a common moiety in many herbicides .


Molecular Structure Analysis

The compound’s structure can be analyzed using techniques like elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (^1H-NMR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Techniques like melting point analysis, IR, and ^1H-NMR can provide information about these properties .

Scientific Research Applications

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. In addition, this compound is used in the synthesis of organic materials such as dyes, pigments, and pharmaceuticals.

Mechanism of Action

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is an effective catalyst in a variety of reactions due to its ability to form a stable complex with the reactants. This complex is formed by the interaction of the electron-rich furan ring with the electron-poor aryl halide. This interaction leads to the formation of a five-membered ring which is then broken to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have a protective effect against oxidative stress and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is a highly versatile compound with a wide range of applications in both scientific research and industrial production. The advantages of using this compound in laboratory experiments are its low cost and ease of synthesis. Additionally, this compound is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate has a wide range of potential applications in both scientific research and industrial production. Future research should focus on exploring the potential applications of this compound in the synthesis of new compounds, the development of new catalysts, and the development of new materials. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of this compound. Finally, research should be conducted to explore the potential for this compound to be used as a drug delivery system.

Synthesis Methods

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of a substituted furan with an aryl halide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The reaction of the furan and aryl halide produces the desired this compound in high yield.

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5/c17-11-3-5-13(6-4-11)21-10-16(19)22-9-12-8-15(23-18-12)14-2-1-7-20-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZFFKVDOCDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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